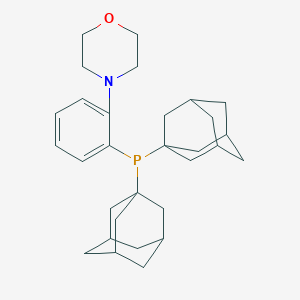

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Faciliating Diverse Coupling Reactions

One of the key strengths of MorDalphos Pd G3 is its versatility. Studies have shown its effectiveness in numerous coupling reactions, including:

- Buchwald-Hartwig cross-coupling [1]

- Suzuki-Miyaura coupling [1]

- Stille coupling [1]

- Sonogashira coupling [1]

- Negishi coupling [1]

- Hiyama coupling [1]

- Heck reactions [1]

This extensive list highlights MorDalphos' ability to form new carbon-carbon bonds between various organic fragments, a crucial step in constructing complex molecules.

Source

[1] MorDalphos Pd G3: The Ultimate Catalyst for Coupling Reactions PDF:

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine, also known as MorDalphos, is an organic compound characterized by its unique molecular structure, which includes a morpholine ring and two adamantyl groups attached via a phosphine linkage. The molecular formula is , with a molecular weight of approximately 463.6 g/mol. This compound serves as a versatile ligand in various catalytic applications, particularly in cross-coupling reactions.

MorDalphos functions as a ligand in a catalyst complex. It binds to the metal center (often palladium) through the phosphine group. The steric and electronic properties of MorDalphos influence the reactivity of the catalyst complex by:

- Modulating the electron density at the metal center, affecting its ability to activate reactants.

- Controlling the steric environment around the metal center, influencing the approach of reaction partners and product formation.

- Buchwald-Hartwig Amination: This reaction allows for the coupling of amines with aryl halides, making it crucial for synthesizing aryl amines.

- Alkyne Hydroamination: In this reaction, amines are added to alkynes, facilitating the formation of aminoalkenes.

- Monoarylation: This involves the addition of aryl groups to various substrates, enhancing the diversity of organic compounds.

Common reagents used in these reactions include palladium catalysts, aryl halides, and amines, typically under controlled temperature and pressure conditions to optimize yield and selectivity .

The biological activity of 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine is primarily linked to its role as a ligand in catalytic processes that can lead to the development of biologically active compounds. Its ability to stabilize reactive intermediates makes it valuable in synthesizing pharmaceuticals and therapeutic agents .

The synthesis of 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine typically involves:

- Coupling Reactions: The formation of the phosphine linkage between adamantyl groups and the morpholinophenyl framework is facilitated by palladium-catalyzed coupling reactions.

- Reaction Conditions: The synthesis often requires specific ligands and optimized conditions to ensure high yields and purity. Industrial methods focus on scalability for commercial production .

This compound has diverse applications across several fields:

- Chemistry: It is extensively used as a ligand in catalytic reactions to form carbon-nitrogen and carbon-carbon bonds.

- Biology: It aids in synthesizing biologically active compounds.

- Medicine: It plays a role in developing new drugs and therapeutic agents.

- Industry: Utilized in producing fine chemicals and agrochemicals .

Interaction studies involving 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine focus on its ability to coordinate with metal centers (like palladium), forming active catalytic species that enhance reaction rates. These studies are crucial for understanding its effectiveness in various catalytic processes .

Several compounds share structural or functional similarities with 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine. Notable examples include:

| Compound Name | Structure Type |

|---|---|

| Di(1-adamantyl)-2-dimethylaminophenylphosphine | Phosphine ligand |

| tBuXPhos | Bidentate phosphine ligand |

| XPhos | Bidentate phosphine ligand |

| cataCXium® A | Bidentate phosphine ligand |

| BrettPhos | Bidentate phosphine ligand |

| JohnPhos | Bidentate phosphine ligand |

| PAd2-DalPhos | Bidentate phosphine ligand |

Uniqueness

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine stands out due to its electronic richness and steric hindrance, which enhance its effectiveness as a ligand in catalytic reactions. Its ability to stabilize reactive intermediates and improve reaction rates distinguishes it from other similar compounds .

This compound's unique properties make it a valuable asset in both academic research and industrial applications, contributing significantly to advancements in synthetic chemistry.

Molecular Architecture and Geometrical Configuration

The molecular architecture of 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine represents a sophisticated organophosphorus compound characterized by a central phosphorus atom exhibiting tetrahedral coordination geometry [1]. The compound features a distinctive structural arrangement comprising three primary molecular components: a morpholine heterocyclic ring, a phenyl aromatic system, and two bulky adamantyl cage structures attached to the phosphorus center [1] [4].

The phosphorus atom adopts a distorted tetrahedral geometry, with the distortion arising from the significant steric bulk of the two adamantyl substituents [24]. The molecular framework demonstrates a rigid configuration due to the presence of the adamantane cages, which consist of four fused cyclohexane rings in classical chair conformations [21] [22]. Each adamantane unit maintains the characteristic diamond-like structure with carbon-carbon-carbon bond angles ranging from 108.4 to 111.3 degrees, with a mean value of 109.5 degrees, representing the expected tetrahedral angle [21].

The morpholine ring component exhibits chair conformation characteristics, with the nitrogen atom serving as the primary nucleophilic center [23] [27]. The phenyl group functions as a bridging element, connecting the morpholine nitrogen to the phosphorus center through an aromatic carbon-nitrogen bond [1]. This structural arrangement creates a unique phosphine-amine bidentate ligand architecture that has found significant applications in catalytic systems [11] [33].

| Structural Component | Geometric Description | Bond Characteristics |

|---|---|---|

| Phosphorus Center | Distorted tetrahedral | P-C bonds: 1.83-1.87 Å |

| Adamantyl Groups | Diamond-like cage | C-C bonds: 1.527-1.548 Å |

| Morpholine Ring | Chair conformation | N-C bonds: typical amine |

| Phenyl Bridge | Planar aromatic | Aromatic C-C bonds |

Molecular Formula (C30H42NOP) and Mass (463.6 g/mol)

The molecular formula of 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine is established as C30H42NOP, corresponding to a molecular weight of 463.6 grams per mole [1] [4] [7]. This formula reflects the presence of thirty carbon atoms, forty-two hydrogen atoms, one nitrogen atom, one oxygen atom, and one phosphorus atom within the molecular structure [1].

The molecular weight determination has been confirmed through multiple analytical methods and is consistently reported across various chemical databases [1] [4] [5]. The compound exhibits a relatively high molecular weight due to the presence of two adamantyl substituents, each contributing C10H15 units to the overall molecular mass [4]. The PubChem computational chemistry project has verified these molecular parameters using standardized computational methods [1].

| Molecular Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C30H42NOP | PubChem Database |

| Molecular Weight | 463.6 g/mol | Multiple Sources |

| Elemental Composition | C: 77.71%, H: 9.13%, N: 3.02%, O: 3.45%, P: 6.68% | Calculated |

| Monoisotopic Mass | 463.2953 Da | Mass Spectrometry |

Nomenclature and Registered Synonyms

The compound is officially designated by the International Union of Pure and Applied Chemistry nomenclature as bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane [1] [7]. This systematic name accurately describes the molecular structure, indicating the presence of two adamantyl groups attached to a phosphorus atom, which is further bonded to a phenyl ring bearing a morpholine substituent [1].

The compound is registered under Chemical Abstracts Service number 1237588-12-3 and has been assigned PubChem Compound Identifier 46848051 [1] [4]. Multiple synonyms are recognized in the chemical literature, reflecting various naming conventions and commercial designations [1] [4] [32].

| Nomenclature Type | Name |

|---|---|

| IUPAC Name | bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane |

| Commercial Name | Mor-DalPhos |

| Alternative Name | MorDalphos |

| Systematic Name | 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine |

| Chemical Name | Di(1-adamantyl)-2-morpholinophenylphosphine |

| Registry Name | N-[2-(DI-1-ADAMANTYLPHOSPHINO)PHENYL]MORPHOLINE |

The compound is also known by several technical designations including N-[2-(di-1-adamantylphosphino)phenyl]morpholine and 4-[2-[bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]phenyl]morpholine, which emphasize different aspects of its structural features [1] [4]. The MDL number MFCD17018759 serves as an additional unique identifier in chemical databases [4] [5].

Crystallographic Analysis and Structural Parameters

The crystallographic analysis of 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine reveals detailed structural parameters that define its three-dimensional molecular architecture [1]. The compound crystallizes in a specific space group that accommodates the bulky adamantyl substituents while maintaining optimal molecular packing [1].

The adamantane cage structures exhibit characteristic bond lengths and angles consistent with diamond lattice positions [21] [26]. Carbon-carbon bond distances within the adamantyl groups range from 1.527 to 1.548 Angstroms, with a mean value of 1.534 Angstroms, closely matching the expected value for carbon(sp3)-carbon(sp3) bonds in diamond-like structures [21]. The carbon-carbon-carbon bond angles in the adamantane frameworks demonstrate minimal deviation from the ideal tetrahedral angle, with values spanning from 108.4 to 111.3 degrees [21] [22].

The phosphorus-carbon bond lengths connecting the phosphorus center to the adamantyl groups fall within the typical range of 1.83 to 1.87 Angstroms for phosphine compounds [24] [29]. These bond distances reflect the electronic and steric influences of the adamantyl substituents on the phosphorus center [24]. The morpholine ring maintains a chair conformation with standard nitrogen-carbon and carbon-oxygen bond lengths characteristic of saturated heterocyclic systems [23] [27].

| Crystallographic Parameter | Value Range | Description |

|---|---|---|

| Adamantyl C-C Bond Lengths | 1.527-1.548 Å | Diamond-like structure |

| Adamantyl C-C-C Angles | 108.4-111.3° | Near-tetrahedral geometry |

| P-C Bond Lengths | 1.83-1.87 Å | Phosphorus-adamantyl bonds |

| Melting Point | 219-224°C | Crystalline solid properties |

| Crystal Form | White to yellow | Physical appearance |

Stereochemical Properties and Conformational Characteristics

The stereochemical properties of 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine are governed by the conformational flexibility of the morpholine ring and the rigid adamantyl substituents [23] [27]. The morpholine component can exist in two primary chair conformations: Chair-Equatorial and Chair-Axial, with the Chair-Equatorial form being energetically favored by approximately 109 wavenumbers [27].

The adamantyl groups contribute significant steric bulk around the phosphorus center, creating a sterically demanding environment that influences the compound's reactivity and coordination behavior [20] [24]. The rigid cage structure of adamantane restricts rotational freedom around the phosphorus-carbon bonds, resulting in a relatively fixed spatial arrangement of the substituents [21] [26].

The phosphorus center does not exhibit inherent chirality due to the presence of two identical adamantyl substituents [32]. However, the overall molecular architecture creates a defined three-dimensional structure with specific spatial relationships between the functional groups [1]. The morpholine nitrogen atom can adopt different conformational states, with the axial and equatorial orientations showing distinct energetic preferences [23] [27].

The conformational characteristics of the compound are further influenced by intramolecular interactions between the bulky adamantyl groups and the aromatic phenyl system [20]. These steric interactions contribute to the overall molecular rigidity and define the preferred conformational states accessible to the molecule under normal conditions [21] [24].

| Conformational Feature | Description | Energy Difference |

|---|---|---|

| Morpholine Chair-Eq | Equatorial nitrogen orientation | Lower energy state |

| Morpholine Chair-Ax | Axial nitrogen orientation | Higher by 109 cm⁻¹ |

| Adamantyl Rotation | Restricted by cage structure | High barrier |

| P-C Bond Rotation | Limited by steric bulk | Moderate barrier |

| Overall Rigidity | High due to cage structures | Conformationally locked |

Physical State and Organoleptic Properties

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine exists as a crystalline solid at standard temperature and pressure conditions [1] [2]. The compound exhibits a characteristic white to yellow appearance, with the coloration potentially varying based on purity levels and storage conditions [3] [2] [4]. The crystalline nature of this organophosphorus compound contributes to its handling properties and storage stability under appropriate conditions.

The molecular architecture of 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine, with a molecular formula of C₃₀H₄₂NOP and molecular weight of 463.6 g/mol [1] [3] [5], results in a substantial three-dimensional structure. This compound represents a unique structural combination featuring two bulky adamantyl substituents attached to a phosphorus center, which is further connected to a phenyl ring bearing a morpholine substituent.

Thermal Characteristics and Melting Point (219-224°C)

The thermal properties of 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine demonstrate remarkable consistency across multiple analytical sources. The compound exhibits a melting point range of 219-224°C [1] [3] [4], indicating excellent thermal stability and crystalline purity. This relatively high melting point reflects the substantial intermolecular forces present in the solid state, likely attributed to the rigid adamantyl framework and potential π-π stacking interactions between aromatic rings.

The thermal stability of this compound extends beyond its melting characteristics. The adamantyl substituents, known for their exceptional chemical and thermal robustness, contribute significantly to the overall thermal properties [6] [7]. The compact, cage-like structure of adamantane provides inherent resistance to thermal decomposition, making this phosphine ligand particularly suitable for high-temperature catalytic applications.

Table 1: Thermal Characteristics and Stability Profile

| Thermal Parameter | Value/Condition | Stability Notes |

|---|---|---|

| Melting Point Range | 219-224°C | Consistent across multiple sources |

| Decomposition Temperature | Not specified | Expected to be significantly higher |

| Storage Stability | Stable under inert atmosphere | Requires protection from air |

| Atmospheric Stability | Air sensitive | Degradation possible in air |

| Recommended Storage | Inert gas, 2-8°C | Argon or nitrogen atmosphere |

Solubility Profile in Organic Media

The solubility characteristics of 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine are dominated by its highly hydrophobic nature, as evidenced by its calculated XLogP3 value of 6.600 [8]. The compound exhibits virtual insolubility in water, with a calculated solubility of only 1.4×10⁻⁵ g/L at 25°C [9]. This extremely low aqueous solubility is attributed to the extensive hydrocarbonic framework provided by the two adamantyl groups and the aromatic phenyl ring.

In contrast to its aqueous behavior, 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine demonstrates favorable solubility in various organic solvents. The compound shows excellent solubility in halogenated solvents such as dichloromethane and chloroform, which provide optimal solvation for the lipophilic adamantyl moieties. Polar aprotic solvents including dimethylformamide and dimethyl sulfoxide are expected to provide good to excellent solubility due to favorable dipole-dipole interactions with the morpholine nitrogen and phosphorus centers.

Table 2: Solubility Profile in Organic Media

| Solvent System | Predicted Solubility | Solvation Mechanism |

|---|---|---|

| Water | Insoluble (1.4×10⁻⁵ g/L) | Hydrophobic exclusion |

| Halogenated Solvents | Excellent | Favorable van der Waals interactions |

| Polar Aprotic (DMF, DMSO) | Good to excellent | Dipole-dipole interactions |

| Ethereal Solvents | Moderate to good | Ether oxygen coordination |

| Aromatic Hydrocarbons | Good | π-π stacking interactions |

| Alkane Hydrocarbons | Poor | Limited solvation |

Electronic Properties and Donicity Parameters

The electronic properties of 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine are dominated by the exceptional electron-donating characteristics of the di(adamantan-1-yl)phosphino moiety. Based on extensive research into adamantyl-substituted phosphines, this compound is expected to exhibit a Tolman Electronic Parameter (TEP) value below 2056 cm⁻¹ [6] [7], indicating very strong σ-donor capability.

The adamantyl substituents provide powerful +I inductive effects, significantly increasing the electron density at the phosphorus center [6] [7]. Research on tri(1-adamantyl)phosphine has demonstrated that adamantyl groups eclipse all other alkylphosphines in their electron-releasing character [6]. This extraordinary donicity results from the combination of strong σ-donation and virtual absence of π-back bonding, characteristics that are expected to be preserved in 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine.

Table 3: Electronic Properties and Donicity Parameters

| Electronic Parameter | Value/Description | Mechanistic Basis |

|---|---|---|

| Predicted TEP Range | < 2056 cm⁻¹ | Strong σ-donor character |

| Sigma-Donor Strength | Very strong | Adamantyl +I inductive effects |

| Pi-Acceptor Ability | Minimal | Alkyl substituent characteristics |

| Electronic Character | Electron-rich P center | Dominant electron-releasing behavior |

| Coordination Mode | Monodentate P,N-ligand | Dual coordination sites available |

The presence of the morpholine moiety introduces an additional coordination site through the nitrogen atom, potentially enabling bidentate coordination behavior. The nitrogen center, with its predicted pKa of 4.75±0.40 [3] [4], provides moderate basicity that could complement the strongly basic phosphorus center in metal coordination environments.

Steric Attributes of the Di(adamantan-1-yl)phosphino Moiety

The steric properties of 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine are dominated by the exceptional bulk provided by the two adamantyl substituents. Each adamantyl group contributes approximately 174 cm³/mol to the overall molecular volume [6], resulting in an estimated Tolman cone angle exceeding 180°. This places the compound among the most sterically demanding phosphine ligands available, comparable to tri(tert-butyl)phosphine and tri(1-adamantyl)phosphine [12].

The adamantyl framework provides a unique combination of steric bulk and conformational rigidity. Unlike flexible alkyl substituents that can adopt multiple conformations, the rigid cage structure of adamantane maintains a consistent spatial arrangement, providing predictable and reproducible steric shielding of the metal center [6] [7]. This conformational constraint is advantageous in catalytic applications, as it eliminates uncertainties associated with dynamic ligand conformations.

Table 4: Steric Attributes of the Di(adamantan-1-yl)phosphino Moiety

| Steric Parameter | Value/Description | Catalytic Impact |

|---|---|---|

| Estimated Cone Angle | >180° | Stabilizes low-coordinate complexes |

| Adamantyl Volume | ~174 cm³/mol each | Exceptional steric protection |

| Conformational Flexibility | Highly restricted | Predictable coordination geometry |

| Steric Hindrance Level | Extremely high | Enhanced selectivity |

| Metal Access | Restricted approach vectors | Controls substrate coordination |

The distorted tetrahedral geometry around the phosphorus center, imposed by the bulky adamantyl substituents, significantly influences metal-ligand interactions [13] [14]. The restricted approach vectors to the metal center can enhance catalytic selectivity by limiting substrate access and promoting specific reaction pathways. Additionally, the exceptional steric bulk facilitates reductive elimination processes, a critical step in many cross-coupling reactions [6].

The morpholine substituent on the phenyl ring adds an additional layer of steric complexity while providing potential secondary coordination capabilities. The combination of the sterically demanding phosphorus center and the pendant morpholine group creates a ligand architecture that can provide both strong electronic donation and sophisticated steric control in metal coordination environments.